molecular formula C10H10O4 B6168452 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 1782598-20-2

7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No.: B6168452
CAS No.: 1782598-20-2
M. Wt: 194.2
InChI Key:
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Description

7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by a methoxy group at the 7th position, a dihydro structure at the 2nd and 3rd positions, and a carboxylic acid group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid can be achieved through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1-benzofuran-3-carboxylic acid
  • 5-methoxy-2,3-dihydro-1-benzofuran-7-carbaldehyde
  • 5-(1-methoxycarbonyl-ethoxy)-2-methyl-benzofuran-3-carboxylic acid methyl ester

Uniqueness

7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1782598-20-2

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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